2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole
Description
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole moiety linked to a tert-butylphenyl ether group via a sulfanyl ethyl chain.
Properties
Molecular Formula |
C19H21NO2S |
|---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H21NO2S/c1-19(2,3)14-8-10-15(11-9-14)21-12-13-23-18-20-16-6-4-5-7-17(16)22-18/h4-11H,12-13H2,1-3H3 |
InChI Key |
KNOUYDASFHNUAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate aldehydes, ketones, or acids to form the benzoxazole ring . The sulfanyl ethyl chain is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an alkyl halide. The final step involves the etherification of the benzoxazole derivative with 4-tert-butylphenol under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquids can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl ethyl chain and tert-butylphenyl ether group contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl phenyl ether
- 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl 4-methylphenyl ether
- 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl 4-chlorophenyl ether
Uniqueness
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
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